molecular formula C19H15ClFNO2 B1455993 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477856-05-6

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

カタログ番号: B1455993
CAS番号: 477856-05-6
分子量: 343.8 g/mol
InChIキー: YLPBIISHELCFJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone ( 477856-05-6) is a high-purity chemical compound with a molecular formula of C 19 H 15 ClFNO 2 and a molecular weight of 343.8 g/mol. This compound features the privileged pyridinone scaffold , a versatile structure widely recognized in medicinal chemistry for its ability to serve as a key building block in drug discovery . The pyridinone core can act as a bioisostere for amides, pyridines, and phenol rings, and its capacity to function as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets . This specific derivative is of significant interest for researchers exploring multitarget-directed ligands (MTDLs) , particularly in the development of therapies for neurodegenerative diseases. The 4-hydroxypyridinone moiety is a known effective iron chelator . Iron chelation is a valuable mechanism for mitigating oxidative stress in the brain, which is implicated in conditions like Alzheimer's disease. Furthermore, structural analogs of this compound have demonstrated potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B) , an enzyme target whose inhibition provides neuroprotective and neurorescue effects . The integration of iron-chelating and MAO-B inhibitory properties into a single molecule represents a promising strategy for the design of novel therapeutic agents. Beyond its neuropharmacological potential, the pyridinone scaffold is extensively investigated for its anticancer and antimicrobial properties . Researchers utilize this and related compounds to develop inhibitors targeting various kinases and other enzymes crucial for cell proliferation and survival . Handling and Storage: For long-term stability, it is recommended to store this product at -20°C for 1-2 years, with shorter storage periods at -4°C for 1-2 weeks . As with all research chemicals, proper safety precautions must be observed. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBIISHELCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 477856-05-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClFNO2. The compound features a pyridinone core substituted with chlorobenzyl and fluorobenzyl groups, which are believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme for the viral replication cycle. The compound demonstrated significant anti-integrase activity with an IC50 value in the low micromolar range (0.19–3.7 µM), indicating its potential as a therapeutic agent against HIV .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of related pyridinone compounds have been documented against various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells, leading to reduced cell viability . Although direct studies on this compound are sparse, its structural similarities to known cytotoxic agents suggest it may possess similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit viral integrase suggests it interacts with the enzyme's active site or allosteric sites, disrupting its function.
  • Modulation of Inflammatory Pathways : By affecting the expression of iNOS and COX-2, the compound may reduce inflammatory responses at a cellular level.

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityIC50 values for HIV-1 integrase inhibition ranged from 0.19–3.7 µM.
Anti-inflammatory EffectsSignificant inhibition of NO and PGE2 production in LPS-stimulated cells.
CytotoxicityRelated compounds showed potent cytotoxic effects against various cancer cell lines.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents.

  • Enzyme Inhibition : Research indicates that 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone may act as an inhibitor of metalloenzymes, which are critical in several biochemical pathways. This inhibition can be beneficial in treating diseases where these enzymes are dysregulated .
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. Studies suggest this compound may possess similar properties, making it a candidate for further research in cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyridinone derivatives have been noted for their effectiveness against various bacterial strains, indicating a possible application in treating infections .

Neuroprotective Effects

Research on related compounds highlights their potential neuroprotective effects, possibly through mechanisms such as metal chelation and antioxidant activity. This suggests that this compound could be explored for applications in neurodegenerative disease therapies .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of metalloenzymes by pyridinone derivatives, this compound was tested for its ability to bind to the active site of certain enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development targeting specific enzyme pathways .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyridinone derivatives included this compound among others. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines, indicating its potential as an anticancer agent .

類似化合物との比較

Key Observations :

  • Halogen Effects: The target compound’s dual halogenation (Cl and F) may enhance metabolic stability compared to non-halogenated analogs (e.g., cyclohexyl derivatives) due to reduced susceptibility to oxidative degradation .
  • Solubility: The 4-hydroxy group contributes to hydrogen bonding, but the hydrophobic benzyl groups likely limit aqueous solubility, similar to 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone .

Anti-Microbial Activity

Pyridinones with halogenated benzyl groups, such as 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone, have shown moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL . The target compound’s fluorobenzyl group may enhance penetration through bacterial membranes, as seen in fluorinated antimicrobial agents like ciprofloxacin .

Central Nervous System (CNS) Targeting

Fluorobenzyl-substituted compounds, such as 3-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one, are reported as dopaminergic ligands .

準備方法

General Synthetic Strategies for Pyridinone Core Formation

Two principal synthetic routes dominate the preparation of pyridinone derivatives:

  • Route A: Modification of Pyridine or Related Six-Membered Rings
    This involves introducing carbonyl groups into pyridine or related heterocycles to form the pyridinone ring. For example, Lin et al. (2003) used pyridine substrates treated with hydrogen peroxide and nitric acid to form 4-nitropyridine-N-oxide, which upon acetylation and elimination yields pyridinone cores.

  • Route B: Cyclic Condensation Reactions
    This approach synthesizes pyridinones by condensing two precursor molecules, such as β-ketoesters with ammonia or amines, often under mild conditions to form the 4-hydroxy-2-pyridinone scaffold directly. Bai et al. (2018) demonstrated an efficient one-pot synthesis of 2-(1H)-pyridinone derivatives using dimethyl 3-oxopentanedioate, DMF-DMA, and primary amines catalyzed by L-proline, highlighting eco-friendly and broad functional group tolerance.

Specific Preparation of Halogenated Benzyl-Substituted Pyridinones

For compounds like 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, the synthetic route typically involves:

  • Step 1: Construction of the Pyridinone Core
    The core is often synthesized first through condensation of malonate derivatives with appropriate nitriles or β-ketoesters in the presence of ammonia or amines, yielding 4-hydroxy-2-pyridinone intermediates.

  • Step 2: Introduction of Benzyl Substituents
    The benzyl groups, bearing halogen substituents (3-chloro and 4-fluoro), are introduced via nucleophilic substitution or Friedel-Crafts alkylation on the pyridinone nitrogen or carbon atoms, depending on the substitution pattern required.

  • Step 3: Functional Group Manipulations
    Additional steps may include selective halogenation, protection/deprotection of hydroxy groups, or formylation to facilitate further derivatization.

Representative Synthetic Route and Reaction Conditions

Based on collected data and analogous compound syntheses, a plausible detailed synthetic route is:

Step Reaction Type Reagents/Conditions Outcome
1 Pyridinone Core Formation Condensation of ethyl 3-aminocrotonate with activated malonate derivative in absence of base at room temperature 4-hydroxy-2-pyridinone intermediate in ~75% yield
2 N-Alkylation (Benzylation) Reaction with 3-chlorobenzyl bromide under basic conditions (e.g., K2CO3 in DMF) Introduction of 1-(3-chlorobenzyl) substituent on nitrogen
3 C-Alkylation (Benzylation) Friedel-Crafts type alkylation with 4-fluorobenzyl chloride in presence of Lewis acid catalyst (e.g., AlCl3) Introduction of 3-(4-fluorobenzyl) substituent on pyridinone ring
4 Purification Column chromatography or recrystallization Pure this compound

This sequence aligns with the known synthetic strategies for similar pyridinone derivatives.

Research Findings on Yield and Efficiency

  • The condensation step to form the pyridinone core typically provides moderate to high yields (56–75%) depending on the substrates and conditions.
  • Alkylation steps require careful control to avoid poly-substitution or side reactions; yields for N- and C-alkylations range from 60% to 85% in optimized protocols.
  • One-pot or tandem reaction methods have been reported to improve operational convenience and reduce purification steps, enhancing overall efficiency.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyridinone Core Formation Condensation of β-ketoester and amine Ethyl 3-aminocrotonate + malonate derivatives, no base 56–75 Mild conditions, single-step possible
N-Benzylation Nucleophilic substitution 3-Chlorobenzyl bromide, K2CO3, DMF 65–80 Selective alkylation on pyridinone N
C-Benzylation Friedel-Crafts alkylation 4-Fluorobenzyl chloride, AlCl3 60–85 Requires Lewis acid catalyst
Purification Chromatography/Recrystallization Solvent systems vary Essential for product purity

Notes on Optimization and Challenges

  • Regioselectivity: Controlling substitution positions on the pyridinone ring is critical; reaction conditions and choice of catalysts influence regioselectivity.
  • Functional Group Compatibility: Halogenated benzyl groups are sensitive to harsh conditions; mild alkylation protocols preserve halogen integrity.
  • Green Chemistry Considerations: Recent advances favor one-pot syntheses and catalytic methods (e.g., L-proline catalysis) to improve sustainability.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, and how can reaction yields be optimized?

Methodological Answer:

  • Multi-Step Synthesis :
    • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the chlorobenzyl and fluorobenzyl groups. For example, tert-butyloxycarbonyl (Boc) protection of intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate in ) can prevent unwanted side reactions during functionalization.
    • Step 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination in ) or Suzuki-Miyaura reactions for aryl-aryl bond formation. Optimize catalyst systems (e.g., Pd₂(dba)₃/XPhos) and base (Cs₂CO₃) to enhance yields .
    • Step 3 : Deprotection and final functionalization. Use trifluoroacetic acid (TFA) for Boc removal, followed by reverse-phase liquid chromatography (RP-LC) for purification, achieving >70% yield in analogous syntheses .
  • Yield Optimization :
    • Control reaction temperature (e.g., 100°C for coupling reactions) and monitor reaction progress via LC-MS to terminate reactions at peak conversion .
    • Use excess reagents (1.5–2.0 equivalents) for sterically hindered intermediates.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Analyze 1H^1H- and 13C^{13}C-NMR spectra for benzyl group protons (δ 4.5–5.5 ppm for CH₂) and pyridinone ring protons (δ 6.5–8.0 ppm). Splitting patterns can confirm substitution positions (e.g., para-fluorobenzyl vs. meta-chlorobenzyl) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For example, a related compound in showed a calculated m/z of 302.0824 vs. observed 302.0821 .
  • Elemental Analysis :
    • Confirm purity (>98%) via combustion analysis for C, H, N, and halogen content .

Advanced: What strategies are effective in resolving contradictory bioactivity data across different cell lines?

Methodological Answer:

  • Assay Standardization :
    • Normalize cell viability assays (e.g., MTT) using internal controls (e.g., PARP inhibitor olaparib in ) to account for cell line-specific metabolic rates .
    • Validate target engagement via Western blotting (e.g., PARP-1 cleavage in BRCA1-deficient vs. wild-type cells) .
  • Dose-Response Analysis :
    • Perform IC₅₀ curves in triplicate across multiple passages to identify outliers. For example, standalone activity in BRCA1-deficient cells (IC₅₀ < 10 nM) may not translate to wild-type lines .
  • Data Reconciliation :
    • Cross-reference with pharmacokinetic (PK) data (e.g., plasma exposure in xenograft models) to rule out bioavailability issues .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Test PARP-1/2 inhibition using recombinant enzymes and 32P^{32}P-NAD⁺ incorporation assays. Optimized compounds in achieved IC₅₀ values <10 nM .
  • Cellular Pathway Mapping :
    • Use siRNA knockdowns (e.g., BRCA1/2) to validate synthetic lethality. A 90% reduction in cell viability in BRCA1-deficient lines vs. <20% in wild-type indicates target specificity .
  • Molecular Docking Studies :
    • Model interactions with PARP-1’s NAD⁺-binding domain using AutoDock Vina. Fluorobenzyl groups may occupy hydrophobic subpockets, enhancing binding affinity .

Advanced: What synthetic challenges arise in scaling up production, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Low yields in coupling steps due to steric hindrance from benzyl groups.
    • Purification difficulties from polar byproducts (e.g., hydroxylated derivatives).
  • Solutions :
    • Switch from batch to flow chemistry for Pd-catalyzed steps, improving mixing and heat transfer .
    • Use preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 2
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。